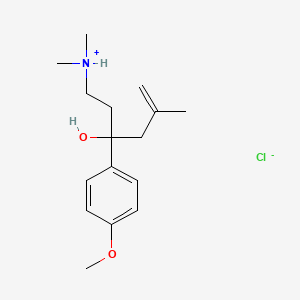
Benzyl alcohol, alpha-(2-(dimethylamino)ethyl)-p-methoxy-alpha-(2-methylallyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl alcohol, alpha-(2-(dimethylamino)ethyl)-p-methoxy-alpha-(2-methylallyl)-, hydrochloride is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes a benzyl alcohol moiety, a dimethylaminoethyl group, a methoxy group, and a methylallyl group, all combined with a hydrochloride salt. This combination of functional groups imparts unique chemical properties to the compound, making it valuable in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl alcohol, alpha-(2-(dimethylamino)ethyl)-p-methoxy-alpha-(2-methylallyl)-, hydrochloride typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route involves the alkylation of benzyl alcohol with an appropriate alkyl halide, followed by the introduction of the dimethylaminoethyl group through a nucleophilic substitution reaction. The methoxy group can be introduced via methylation, and the methylallyl group can be added through an allylation reaction. The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction conditions precisely. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzyl alcohol, alpha-(2-(dimethylamino)ethyl)-p-methoxy-alpha-(2-methylallyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The benzyl alcohol moiety can be oxidized to form benzaldehyde or benzoic acid.
Reduction: The compound can be reduced to form simpler alcohols or amines.
Substitution: The dimethylaminoethyl group can undergo nucleophilic substitution reactions, while the methoxy group can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Simpler alcohols, amines.
Substitution: Various substituted benzyl alcohol derivatives.
Scientific Research Applications
Benzyl alcohol, alpha-(2-(dimethylamino)ethyl)-p-methoxy-alpha-(2-methylallyl)-, hydrochloride has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Investigated for its potential therapeutic effects, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of Benzyl alcohol, alpha-(2-(dimethylamino)ethyl)-p-methoxy-alpha-(2-methylallyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The dimethylaminoethyl group can interact with neurotransmitter receptors, potentially modulating their activity. The methoxy group can influence the compound’s solubility and bioavailability, while the methylallyl group can participate in various biochemical reactions. The hydrochloride salt form enhances the compound’s stability and solubility in aqueous solutions.
Comparison with Similar Compounds
Similar Compounds
Benzyl alcohol: A simpler compound with similar properties but lacking the additional functional groups.
Ephedrine: Contains a similar dimethylaminoethyl group but differs in its overall structure and pharmacological effects.
Pseudoephedrine: Similar to ephedrine but with different stereochemistry, leading to distinct biological activities.
Uniqueness
Benzyl alcohol, alpha-(2-(dimethylamino)ethyl)-p-methoxy-alpha-(2-methylallyl)-, hydrochloride is unique due to its combination of functional groups, which impart a range of chemical and biological properties. This makes it a versatile compound with applications across multiple fields, from organic synthesis to medicinal chemistry.
Properties
CAS No. |
2238-81-5 |
|---|---|
Molecular Formula |
C16H26ClNO2 |
Molecular Weight |
299.83 g/mol |
IUPAC Name |
[3-hydroxy-3-(4-methoxyphenyl)-5-methylhex-5-enyl]-dimethylazanium;chloride |
InChI |
InChI=1S/C16H25NO2.ClH/c1-13(2)12-16(18,10-11-17(3)4)14-6-8-15(19-5)9-7-14;/h6-9,18H,1,10-12H2,2-5H3;1H |
InChI Key |
GBEMSMUVOHWPLX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CC(CC[NH+](C)C)(C1=CC=C(C=C1)OC)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















